Cyclic ara-cmp

Phosphodiesterase stability Nucleotide prodrug Metabolic inactivation

Cyclic ara-CMP (1-β-D-arabinofuranosylcytosine 3′,5′-cyclic monophosphate) is a synthetic cyclic nucleotide analog of cytarabine (ara-C). It belongs to the arabinofuranosylpyrimidine 3′,5′-cyclic phosphate class, designed to bypass the rate-limiting deoxycytidine kinase (dCK)-dependent phosphorylation step required for ara-C activation.

Molecular Formula C9H12N3O7P
Molecular Weight 305.18 g/mol
CAS No. 37764-45-7
Cat. No. B14675414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic ara-cmp
CAS37764-45-7
Molecular FormulaC9H12N3O7P
Molecular Weight305.18 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O
InChIInChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6+,7-,8-/m1/s1
InChIKeyWCPTXJJVVDAEMW-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic ara-CMP (CAS 37764-45-7): Chemical Identity and Biological Class


Cyclic ara-CMP (1-β-D-arabinofuranosylcytosine 3′,5′-cyclic monophosphate) is a synthetic cyclic nucleotide analog of cytarabine (ara-C). It belongs to the arabinofuranosylpyrimidine 3′,5′-cyclic phosphate class, designed to bypass the rate-limiting deoxycytidine kinase (dCK)-dependent phosphorylation step required for ara-C activation [1]. The compound was first synthesized via dicyclohexylcarbodiimide-mediated ring closure of ara-C 3′-phosphate and has been investigated for both antitumor and DNA virus-inhibitory activities [1].

Why Cyclic ara-CMP Cannot Be Replaced by Non-Cyclic ara-CMP or the Parent Nucleoside


Cyclic ara-CMP is not merely a phosphorylated ara-C. The 3′,5′-cyclic phosphate conformation fundamentally alters two properties critical for procurement decisions in antiviral and antileukemic research: (1) intrinsic stability toward phosphodiesterase-mediated hydrolysis, with cyclic ara-CMP hydrolyzed at only 5% of the rate of cAMP by rabbit kidney cAMP phosphodiesterase [1]; and (2) the ability to bypass deaminase-mediated inactivation that rapidly degrades ara-C in vivo [1]. The 2′,5′-cyclic phosphate isomer of ara-C, in contrast, is completely devoid of both antiviral and antitumor activity, demonstrating that the 3′,5′-cyclic phosphate geometry is a structural requirement for biological activity [1]. These differences mean that procurement of generic non-cyclic ara-CMP or ara-C will not replicate the functional properties of cyclic ara-CMP.

Quantitative Differentiation Evidence for Cyclic ara-CMP vs. Closest Analogs


Phosphodiesterase Hydrolysis Resistance: 20-Fold Slower Hydrolysis than cAMP

Cyclic ara-CMP is exceptionally resistant to hydrolysis by partially purified rabbit kidney cAMP phosphodiesterase. Under identical assay conditions, the relative hydrolysis rate of cyclic ara-CMP was 0.05, compared to a reference rate of 1.00 for cAMP [1]. This 20-fold difference indicates prolonged intracellular persistence relative to natural cyclic nucleotides. Other cyclic nucleotides tested in the same assay exhibited similarly low rates (cytidine 3′,5′-cyclic phosphate: 0.02; uridine 3′,5′-cyclic phosphate: 0.17; thymidine 3′,5′-cyclic phosphate: 0.025), establishing that the arabinofuranosyl substitution does not produce a substantially more labile substrate than natural cyclic pyrimidine nucleotides [1].

Phosphodiesterase stability Nucleotide prodrug Metabolic inactivation

In Vivo Antileukemic Activity: 52% Increase in Survival Time in L-1210 Model

Cyclic ara-CMP (administered as the ammonium salt) produced a 52% increase in mean survival time of DBA/2 female mice bearing intraperitoneally implanted L-1210 leukemia when given at 150–300 mg/kg daily for 5 days by intraperitoneal injection [1]. Mean survival extended from 8.0 days (saline control) to 12.2 days at 150 mg/kg and was accompanied by no weight loss at the 300 mg/kg dose level, with 6/6 drug-control non-tumor-bearing mice surviving the entire treatment course [1]. The 2′,5′-cyclic phosphate isomer of ara-C was reported to be devoid of antitumor activity in the same system, confirming that antitumor efficacy depends on the 3′,5′-cyclic phosphate geometry [1]. No head-to-head quantitative comparison against ara-C was reported in the same study, limiting the strength of this evidence for differentiation over the parent nucleoside.

Leukemia L-1210 Antitumor efficacy Survival prolongation

In Vitro Anti-DNA-Virus Spectrum Equivalent to Ara-C Across Six Virus Types

In a direct head-to-head comparison using virus-induced cytopathic effect (CPE) inhibition as the endpoint, cyclic ara-CMP displayed an antiviral activity profile essentially equivalent to ara-C against Type 1 herpes simplex, Type 2 herpes simplex, vaccinia, myxoma, pseudorabies, and Type 3 adenovirus [1]. Both compounds achieved 'marked' (++) CPE inhibition against herpes simplex types 1 and 2, and 'moderate' (+) inhibition against vaccinia, myxoma, pseudorabies, and adenovirus type 3 [1]. The qualitative nature of the scoring system (++, +, ±, −) precludes precise quantification of differential potency; however, the equivalence across six distinct DNA viruses demonstrates that cyclic ara-CMP does not sacrifice antiviral breadth relative to ara-C [1]. In an in vivo herpes simplex keratitis model, topical 1% cyclic ara-CMP in polyvinyl alcohol markedly reduced both herpetic infectivity scores and Draize scores in rabbit eyes [1].

Antiviral activity DNA virus inhibition Herpes simplex virus

Structural Isomer Specificity: 2′,5′-Cyclic Phosphate Isomer Is Biologically Inactive

The 2′,5′-cyclic phosphate isomer of ara-C was specifically reported to be devoid of both antiviral and antitumor activity in the same study that established the activity of the 3′,5′-cyclic phosphate isomer (cyclic ara-CMP) [1]. This isomer pair represents a compelling intramolecular control: the two compounds share identical molecular weight (305.18 g/mol), atom composition, and logP, differing only in the spatial positioning of the cyclic phosphate bridge across the ribofuranosyl ring (2′,5′ vs. 3′,5′) [1]. Coupling constant measurements confirmed that the 3′,5′-cyclic phosphate forces a large dihedral angle between H-1′ and H-2′ (J₁′,₂′ = 7 Hz) not possible in the 2′,5′-isomer [1].

Structure-activity relationship Cyclic phosphate isomerism Nucleotide conformation

High-Confidence Application Scenarios for Cyclic ara-CMP Based on Verified Evidence


DNA Virus Replication Studies Requiring ara-C-Like Antiviral Activity with Reduced Deamination Sensitivity

Cyclic ara-CMP can replace ara-C in DNA virus replication inhibition experiments where the parent compound's rapid deamination by cytidine deaminase to the inactive ara-uridine confounds sustained exposure protocols [1]. The compound's equivalent antiviral breadth against six DNA virus types (herpes simplex 1/2, vaccinia, myxoma, pseudorabies, adenovirus type 3) supports its use in comparative virology studies [1].

In Vivo Leukemia L-1210 Chemotherapy Studies with a Pre-Phosphorylated ara-C Analog

The demonstrated 52% increase in survival time at 150–300 mg/kg in the L-1210 model, with no weight loss at the 300 mg/kg dose, supports use of cyclic ara-CMP in murine leukemia studies aimed at evaluating the therapeutic window of a pre-phosphorylated ara-C analog that may circumvent dCK-dependent activation [1].

Phosphodiesterase Substrate Specificity and Nucleotide Metabolism Research

The measured hydrolysis rate of 0.05 relative to cAMP, together with data for four other cyclic nucleotides obtained under identical assay conditions, positions cyclic ara-CMP as a defined reference substrate for investigating cAMP phosphodiesterase specificity toward non-natural cyclic nucleotide analogs with arabinose sugar configuration [1].

Stereochemical Structure-Activity Relationship Studies on Cyclic Nucleotides

The complete biological inactivity of the 2′,5′-cyclic phosphate isomer contrasted with the activity of the 3′,5′-isomer provides a definitive model system for studying how cyclic phosphate bridge geometry governs nucleotide prodrug activity. Procurement of the correct 3′,5′-isomer is essential for SAR studies relying on this on/off activity switch [1].

Quote Request

Request a Quote for Cyclic ara-cmp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.